![molecular formula C7H5BrClNO2 B3318042 Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime CAS No. 98556-06-0](/img/structure/B3318042.png)
Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime
Overview
Description
Benzaldehyde is an aromatic aldehyde bearing formyl and bromo substituents at positions 3 and 5 respectively . It is used in the synthesis of other organic compounds.
Molecular Structure Analysis
The molecular structure of a similar compound, 3-bromo-benzaldehyde, consists of a benzene ring with a formyl group (C=O) and a bromo group (Br) attached . The exact structure of “Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime” would also include a chloro group (Cl) and a hydroxy group (OH), but the specific positions and orientations could not be determined from the available data.Chemical Reactions Analysis
The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4- ((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde . Similar reactions might be expected with “Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime”, but specific reactions were not found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For 3-bromo-benzaldehyde, the molecular weight is 185.018 . Similar properties might be expected for “Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime”, but the specific properties could not be determined from the available data.Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. For similar compounds, hazard statements include H302 and H317, indicating that the compound may be harmful if swallowed and may cause an allergic skin reaction . Similar hazards might be expected for “Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime”, but the specific hazards could not be determined from the available data.
properties
IUPAC Name |
2-bromo-4-chloro-6-[(E)-hydroxyiminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-6-2-5(9)1-4(3-10-12)7(6)11/h1-3,11-12H/b10-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOMANNWQUTITK-XCVCLJGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NO)O)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/O)O)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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